molecular formula C22H22ClFN2O3S B2839339 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892775-53-0

3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B2839339
CAS RN: 892775-53-0
M. Wt: 448.94
InChI Key: RIRJCIVIVNAHQY-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one” is a chemical compound with the molecular formula C22H22ClFN2O3S. It has an average mass of 448.938 Da and a monoisotopic mass of 448.102356 Da .

Scientific Research Applications

Antibacterial Applications

Quinolone derivatives have shown significant promise as antibacterial agents. A study on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds with structural similarities to the requested molecule, evaluated these as potential drug candidates for Alzheimer’s disease, highlighting their enzyme inhibition activity against acetyl cholinesterase (AChE). These compounds' synthesis and evaluation suggest their broader applicability in medicinal chemistry, particularly for neurodegenerative diseases (Rehman et al., 2018).

Anticancer Activities

Research on 4-aminoquinoline derivatives designed and synthesized using a hybrid pharmacophore approach showed enhanced anticancer activities. These compounds, particularly those with sulfonyl analogs, demonstrated effectiveness against breast tumor cell lines and a wide range of different cancers, highlighting the potential of sulfonyl-containing quinoline derivatives in cancer treatment (Solomon et al., 2019).

Synthesis and Structural Studies

The synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening showcases the chemical versatility and potential of such compounds. These studies highlight their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring the diverse pharmacological applications of fluoro-substituted benzothiazoles and their derivatives (Patel et al., 2009).

Crystal Structure and Quantum Chemical Studies

Research on novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one synthesized through Michael addition explored its crystal structure and quantum chemical properties. This study provides valuable insights into the molecular geometry, vibrational analysis, and electronic absorption spectrum, contributing to a deeper understanding of the structural and electronic characteristics of similar quinoline derivatives (Fatma et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-2-25-14-21(30(28,29)16-8-6-15(23)7-9-16)22(27)17-12-18(24)20(13-19(17)25)26-10-4-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRJCIVIVNAHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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